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molecular formula C9H14O4 B562259 Caprolactone acrylate CAS No. 110489-05-9

Caprolactone acrylate

Cat. No. B562259
M. Wt: 186.207
InChI Key: RZFODFPMOHAYIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04555449

Procedure details

A 2000 ml glass reaction flask was equipped with a stirrer, thermometer and condenser, Dean-Stock trap air inlet and heating mantle and used as the reaction vessel. 300 grams of a trihydroxyfunctional polycaprolactone polyol with an average hydroxyl number of 310 and an average molecular weight of 540 (TONE-0305 obtained from Union Carbide Corporation), 88.4 g. of glacial acrylic acid, 150 ml. of benzene, 5 ml. of concentrated sulfuric acid and 5 g. of hydroquinone were added to the reaction flask at room temperature. The contents of the flask were then heated to about 85° C. over a period of one hour and maintained at reflux at atmospheric pressure until no further water was produced (about 4.5 hours). During the reaction, air was continually bubbled through the reaction. The reaction mixture was cooled to about 60° C. in a separatory funnel and about 50 ml of benzene added. Then, about 200 g of a 15 percent aqueous sodium hydroxide solution was dripped through the separatory funnel. A second aliquot of 200 g of a 15 percent aqueous sodium hydroxide solution was added and then the contents shaken. Excess acid and hydroquinone inhibitor were washed out by shaking the solution three times with 50 g of a 15 percent aqueous sodium hydroxide solution. After the contents settled, 10 g of magnesium sulfate was added while stirring to remove any remaining water, then the contents filtered to remove the magnesium sulfate. 100 parts per million of methylethyl hydroquinone based on the final product was added and the contents were then stripped of solvent. A 60 to 70% yield was obtained. The product had a viscosity of 250 centipoise.
[Compound]
Name
glass
Quantity
2000 mL
Type
reactant
Reaction Step One
[Compound]
Name
polycaprolactone polyol
Quantity
300 g
Type
reactant
Reaction Step Two
[Compound]
Name
hydroxyl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
310
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Nine

Identifiers

REACTION_CXSMILES
[C:1]([OH:5])(=[O:4])[CH:2]=[CH2:3].C1C=CC=CC=1.S(=O)(=O)(O)[OH:13].[C:17]1([CH:24]=[CH:23][C:21]([OH:22])=[CH:20][CH:19]=1)O>O>[C:1]([OH:5])(=[O:4])[CH:2]=[CH2:3].[C:21]1(=[O:22])[O:13][CH2:20][CH2:19][CH2:17][CH2:24][CH2:23]1 |f:5.6|

Inputs

Step One
Name
glass
Quantity
2000 mL
Type
reactant
Smiles
Step Two
Name
polycaprolactone polyol
Quantity
300 g
Type
reactant
Smiles
Step Three
Name
hydroxyl
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
310
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=C)(=O)O
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC=CC=C1
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(O)=CC=C(O)C=C1
Step Nine
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
85 °C
Stirring
Type
CUSTOM
Details
the contents shaken
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was equipped with a stirrer
TEMPERATURE
Type
TEMPERATURE
Details
thermometer and condenser, Dean-Stock trap air inlet and heating mantle
TEMPERATURE
Type
TEMPERATURE
Details
maintained
CUSTOM
Type
CUSTOM
Details
was produced (about 4.5 hours)
Duration
4.5 h
CUSTOM
Type
CUSTOM
Details
During the reaction, air
CUSTOM
Type
CUSTOM
Details
was continually bubbled through the reaction
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to about 60° C. in a separatory funnel
ADDITION
Type
ADDITION
Details
about 50 ml of benzene added
ADDITION
Type
ADDITION
Details
A second aliquot of 200 g of a 15 percent aqueous sodium hydroxide solution was added
WASH
Type
WASH
Details
Excess acid and hydroquinone inhibitor were washed out
STIRRING
Type
STIRRING
Details
by shaking the solution three times with 50 g of a 15 percent aqueous sodium hydroxide solution
ADDITION
Type
ADDITION
Details
10 g of magnesium sulfate was added
STIRRING
Type
STIRRING
Details
while stirring
CUSTOM
Type
CUSTOM
Details
to remove any remaining water
FILTRATION
Type
FILTRATION
Details
the contents filtered
CUSTOM
Type
CUSTOM
Details
to remove the magnesium sulfate
ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
A 60 to 70% yield was obtained

Outcomes

Product
Name
Type
Smiles
C(C=C)(=O)O.C1(CCCCCO1)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 60%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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